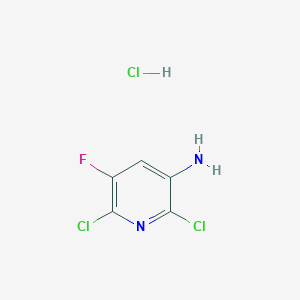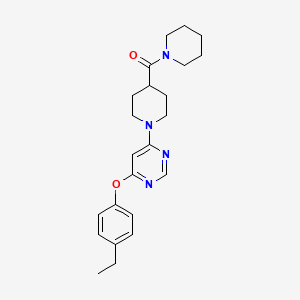
(1-(6-(4-Ethylphenoxy)pyrimidin-4-yl)piperidin-4-yl)(piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of pyrimidinone derivatives involves a multi-step process starting with citrazinic acid as the starting material. The synthesis pathway includes the formation of α,β-unsaturated ketones, which are then condensed with cyanothio-acetamide to yield 2-cyanopyridinethiones. These intermediates are further reacted with ethyl chloroacetate to produce cyano esters. The esters undergo cyclization and aminolysis to form aminoamide derivatives. Additionally, hydrolysis and acetylation steps lead to the creation of 2-methyloxazinones and 2-methylpyrimidinones. The final methylation step yields 2,3-dimethyl-pyrimidinones. This synthesis route is significant as it produces compounds with antimicrobial properties, which have been shown to be comparable to known antibiotics such as streptomycin and fusidic acid .
Molecular Structure Analysis
The molecular structure of a related compound, (2-((6-chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl)methanone, has been characterized using spectroscopic methods and X-ray diffraction (XRD) study. The compound crystallizes in the monoclinic space group P21/c, with specific cell parameters and exhibits intermolecular hydrogen bonding of the type C–H···O. This detailed analysis of the crystal structure provides insights into the potential interactions and stability of the compound, which can be crucial for understanding its behavior in various environments .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrimidinone derivatives are characterized by condensation, cyclization, aminolysis, hydrolysis, acetylation, and methylation. These reactions are carefully orchestrated to ensure the formation of the desired products with the correct structural features necessary for antimicrobial activity. The reactivity of the intermediates and the final products can be influenced by the presence of functional groups and the overall molecular structure, which is essential for their biological activity .
Physical and Chemical Properties Analysis
While the provided papers do not give explicit details on the physical and chemical properties of (1-(6-(4-Ethylphenoxy)pyrimidin-4-yl)piperidin-4-yl)(piperidin-1-yl)methanone, we can infer from the related structures that these properties are crucial for their function as antimicrobial agents. The solubility, melting point, stability, and reactivity are all factors that would affect the compound's efficacy and pharmacokinetics. The intermolecular hydrogen bonding observed in the related compound suggests potential solubility and stability characteristics that could be relevant for the compound .
Scientific Research Applications
Pharmacokinetics and Drug Metabolism
One area of research involves the study of the metabolism, excretion, and pharmacokinetics of related compounds, providing essential insights for drug development. For instance, the disposition of a dipeptidyl peptidase IV inhibitor, which is related in structure and function, was examined in rats, dogs, and humans, revealing its elimination routes and metabolic pathways, including hydroxylation and N-dealkylation, among others. This research is pivotal for understanding the pharmacological profiles of new drugs (Sharma et al., 2012).
Antimicrobial and Anticancer Agents
Another significant area of application is the development of novel compounds with potential antimicrobial and anticancer properties. Studies have synthesized and evaluated various derivatives for their in vitro antimicrobial and anticancer activities, highlighting the chemical versatility and potential therapeutic uses of these compounds. For example, novel pyrazole derivatives showed promising results against specific cancer cell lines and microbial strains, indicating their potential as new treatment options (Hafez et al., 2016).
Novel Chemical Entities
Research also focuses on synthesizing and characterizing new chemical entities with potential biological activities. These efforts include developing new synthetic methodologies and characterizing the physical and chemical properties of novel compounds. Such research can lead to the discovery of new drugs or diagnostic agents with improved efficacy and safety profiles. For instance, the synthesis and characterization of new pyrimidinone and oxazinone derivatives fused with thiophene rings using 2-chloro-6-ethoxy-4-acetylpyridine as a starting material contribute to the expansion of chemical libraries for drug discovery (Hossan et al., 2012).
Mechanism of Action
The mechanism of action of this compound is not specified in the available resources. Its potential applications in medicinal chemistry suggest that it may interact with biological targets, but further studies would be needed to confirm this.
Safety and Hazards
While specific safety and hazard information for this compound is not available, general safety measures for handling similar chemical compounds include avoiding dust formation, avoiding breathing in mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of any spill or leak .
properties
IUPAC Name |
[1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidin-4-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O2/c1-2-18-6-8-20(9-7-18)29-22-16-21(24-17-25-22)26-14-10-19(11-15-26)23(28)27-12-4-3-5-13-27/h6-9,16-17,19H,2-5,10-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGKJFPACLXDLRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=NC=NC(=C2)N3CCC(CC3)C(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

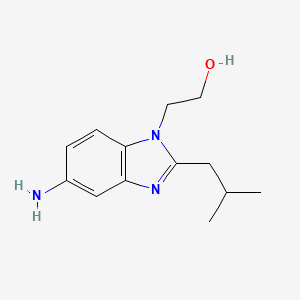
![N-isopentyl-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2553814.png)
![2-{[1-(4-Methylphenyl)ethyl]amino}-2-oxoethyl 4-cyanobenzoate](/img/structure/B2553817.png)
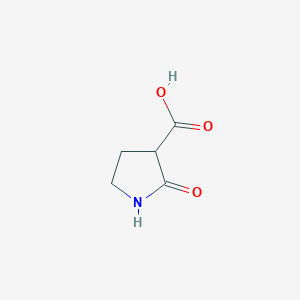
![3-(4-Chlorophenyl)-5-[2-(methylsulfanyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2553822.png)
![N-(4-methoxyphenyl)-2-[8-{[(4-methylphenyl)amino]methyl}-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]acetamide](/img/structure/B2553823.png)

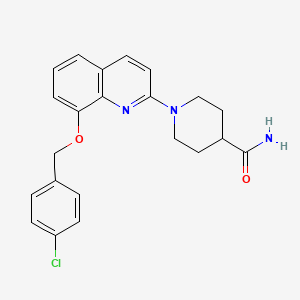
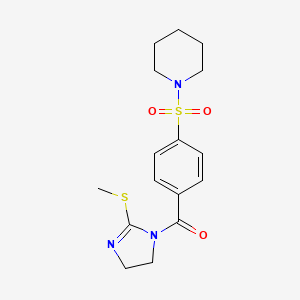

![3,5-Dioxo-2-[3-(trifluoromethyl)phenyl]-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile](/img/structure/B2553829.png)
![4-Methoxy-1-[1-(5-methylthiophene-2-carbonyl)azetidin-3-yl]piperidine](/img/structure/B2553830.png)
